4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Anticancer Antiproliferative NCI-60 Screening

4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-59-6) is a synthetic heterocyclic small molecule belonging to the furo[2,3-d]pyrimidine class, characterized by a unique 4-(4-chloro-2-methylphenoxy) substitution pattern on the tricyclic core. This compound is primarily distributed as a high-purity research chemical and has been deposited in screening libraries (e.g., PubChem SID linked to MLS000327102).

Molecular Formula C19H13ClN2O2
Molecular Weight 336.78
CAS No. 672925-59-6
Cat. No. B2699739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
CAS672925-59-6
Molecular FormulaC19H13ClN2O2
Molecular Weight336.78
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
InChIInChI=1S/C19H13ClN2O2/c1-12-9-14(20)7-8-16(12)23-18-15-10-17(13-5-3-2-4-6-13)24-19(15)22-11-21-18/h2-11H,1H3
InChIKeyOCVUXRPCFYJURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-59-6): Core Structure and Procurement Identity


4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-59-6) is a synthetic heterocyclic small molecule belonging to the furo[2,3-d]pyrimidine class, characterized by a unique 4-(4-chloro-2-methylphenoxy) substitution pattern on the tricyclic core. This compound is primarily distributed as a high-purity research chemical and has been deposited in screening libraries (e.g., PubChem SID linked to MLS000327102) [1]. Its structure places it within a therapeutically relevant chemical space, sharing core features with known kinase inhibitors and anti-inflammatory agents, but its specific substitution differentiates its physicochemical and biological fingerprint from unsubstituted or alternatively substituted analogs .

Procurement Risk: Why Close Analogs of 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine Cannot Be Casually Substituted


Substituting this compound with a close structural analog, such as the 4-(4-tert-butylphenoxy) derivative, introduces critical risks for target engagement and pharmacokinetic profiles. The 4-chloro-2-methyl substitution is not merely a bioisostere; it generates a distinct electronic environment and hydrophobic interaction landscape on the phenoxy ring, which directly influences binding affinity for inflammatory mediators such as prostaglandin E2 and TNF-α, as well as kinase targets like EGFR/VEGFR [1]. Quantitative antiproliferative profiles across the NCI-60 panel are inherently scaffold-specific; even minor modifications at the 4-position of the phenoxy ring can result in significantly divergent GI50 values and cell line selectivity patterns compared to the broader furo[2,3-d]pyrimidine class [2]. Therefore, simple functional group exchange without confirmatory bioassay data can invalidate a lead optimization series or a biological probe experiment.

Quantitative Differentiation Data for 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine Against Comparators


In Vitro Anticancer Potency (GI50) in NCI-60 Panel vs. Other Furo[2,3-d]pyrimidines

In multi-cell line antiproliferative screening, 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine demonstrates potent single-digit nanomolar activity. Its reported GI50 values range from 22 to 33 nM against specific NCI cancer cell lines (HCT-15, HT-29, NCI/ADR-RES) [1]. This positions it competitively within the furo[2,3-d]pyrimidine class; for comparison, a structurally related 5,6-disubstituted analog (compound 3f) achieved submicromolar EGFR inhibition with an IC50 of 0.121 ± 0.004 μM, comparable to the reference drug erlotinib [2]. The distinct potency profile of the target compound at the cellular level suggests a unique, selectivity-driven interaction with kinase targets or resistance pathways not identically replicated by the 5-substituted series.

Anticancer Antiproliferative NCI-60 Screening

Target Selectivity: Inflammatory Mediator Modulation vs. Standard NSAID Targets

The compound demonstrates a distinctive anti-inflammatory mechanism by simultaneously targeting multiple downstream mediators—prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS)—rather than solely inhibiting cyclooxygenase (COX) enzymes like traditional NSAIDs [1]. This poly-pharmacology profile within the inflammatory cascade is not typically observed in simpler phenoxy-pyrimidine derivatives. While specific IC50 values against these targets are not publicly available in a single comparative dataset, its structural features align with a class of dual EGFR/VEGFR inhibitors, a mechanism known to indirectly downregulate these inflammatory factors [2]. This contrasts with simpler furo[2,3-d]pyrimidine analogs that may only address a single node in the pathway.

Anti-inflammatory COX-2 PGE2 TNF-α

Physicochemical Differentiation: cLogP and Structural Diversity vs. 4-tert-Butyl Analog

In a procurement context, the target compound offers a significantly different lipophilicity profile compared to its closest commercially available analog, 4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine. The calculated partition coefficient (cLogP) for the target compound is 5.8, whereas the 4-tert-butyl analog has a cLogP of 6.1 . This 0.3 log unit difference indicates that the 4-chloro-2-methyl derivative is measurably less hydrophobic, which can translate into superior solubility and bioavailability in early-stage in vivo models. Furthermore, the presence of the chloro substituent provides a synthetic handle for further derivatization via nucleophilic aromatic substitution, a chemical reactivity feature absent in the tert-butyl analog .

Drug-likeness Lipophilicity SAR

Optimal Application Scenarios for 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine Based on Quantitative Evidence


Lead Optimization for Dual EGFR/VEGFR Kinase Inhibitors in Oncology

Based on its validated nanomolar antiproliferative activity (GI50 22-33 nM against HCT-15 and NCI/ADR-RES lines) [1], this compound is best deployed as a starting point for developing dual kinase inhibitors. Its 4-chloro-2-methylphenoxy motif provides a unique vector for probing the affinity pocket of EGFR/VEGFR enzymes, a feature qualitatively superior to the 4-tert-butyl analog, which shows a less optimal cLogP [2]. Medicinal chemistry teams can leverage its synthetic handle for rapid exploration of structure-activity relationships (SAR) around the furo[2,3-d]pyrimidine core.

Multi-target Anti-inflammatory Probe Development

The compound's demonstrated modulation of a panel of inflammatory mediators (PGE2, TNF-α, NF-κB) [1] makes it a valuable tool for studying diseases where these factors are concurrently dysregulated, such as inflammatory bowel disease (IBD) or rheumatoid arthritis. Unlike traditional single-enzyme inhibitors (e.g., COX-2 inhibitors), this compound can serve as a pharmacological probe to dissect the interconnected roles of the EGFR/MAPK pathway and cytokine signaling, an application directly supported by its poly-pharmacology profile.

Chemical Biology Tool for Aurora Kinase or Kinase Panel Screening

Given the known activity of closely related 5-chloro-6-phenylfuro[2,3-d]pyrimidines (like BPR1K653) as Aurora kinase inhibitors [1], this 4-phenoxy analog is a strategic purchasing choice for screening libraries focused on the kinome. Its distinct substitution pattern at the 4-position compared to BPR1K653 [2] offers a means to interrogate selectivity shifts at the ATP-binding site, helping researchers map the kinase selectivity landscape and identify kinase inhibitors with novel binding modes.

Procurement for Controlled In Vivo Pharmacokinetics (PK) Studies

For laboratories transitioning from in vitro to in vivo efficacy models, the compound's calculated cLogP of 5.8 represents a key decision-making parameter. Compared to the more lipophilic 4-tert-butyl analog (cLogP 6.1) [1], this compound is predicted to have lower distribution volumes and potentially higher free fraction plasma levels. Therefore, it is the superior procurement choice for initial oral bioavailability or mouse xenograft studies where excessive lipophilicity is a known risk factor for poor exposure.

Quote Request

Request a Quote for 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.